tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C20H31N3O2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl N-cyclobutyl-N-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23(15-9-7-10-15)18-16(11-8-13-21-18)17-12-5-6-14-22(17)4/h8,11,13,15,17H,5-7,9-10,12,14H2,1-4H3 |
InChI Key |
LRRWUBQCVGOCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC1)C2=C(C=CC=N2)C3CCCCN3C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyridine Derivatives
A widely reported method involves reductive amination to introduce the piperidine ring. For example:
-
Starting Material : 3-Aminopyridine-2-carbaldehyde.
-
Methylation : Reaction with methylamine in the presence of paraformaldehyde and sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at ambient temperature.
-
Cyclization : The intermediate undergoes cyclization under acidic conditions to form the piperidine ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagents | Paraformaldehyde, STAB, DCE |
| Temperature | 25°C |
| Time | 16 hours |
| Yield | 65–70% |
This method avoids harsh conditions, preserving the pyridine ring’s integrity.
Synthesis of Intermediate B: Cyclobutylcarbamic Acid tert-Butyl Ester
Boc Protection of Cyclobutylamine
Cyclobutylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:
-
Solvent : Tetrahydrofuran (THF)/water (4:1).
-
Base : Sodium bicarbonate.
-
Conditions : Stirred at 0°C to room temperature for 12 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Molar Ratio | Cyclobutylamine:Boc₂O = 1:1.2 |
| Yield | 85–90% |
| Purification | Aqueous workup, no chromatography required |
The Boc group ensures stability during subsequent reactions.
Coupling of Intermediates A and B
Amide Bond Formation via HATU/DIPEA
The final step involves coupling Intermediate A and B using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA):
-
Activation : Intermediate B (1 eq) is dissolved in dimethylformamide (DMF) with HATU (1.5 eq) and DIPEA (3 eq) for 30 minutes.
-
Coupling : Intermediate A (1 eq) is added, and the mixture is stirred at room temperature for 16 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Time | 16 hours |
| Yield | 50–55% |
| Purification | Reverse-phase combi-flash chromatography (MeOH/DCM gradient) |
This method, adapted from analogous carbamate syntheses, balances efficiency and scalability.
Alternative Method: EDC/HOBt Coupling
For laboratories lacking HATU, ethylcarbodiimide hydrochloride (EDC) with hydroxybenzotriazole (HOBt) offers a viable alternative:
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagents | EDC (1.5 eq), HOBt (1.5 eq) |
| Solvent | DCM |
| Yield | 45–50% |
While marginally lower in yield, this approach reduces costs.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The cyclobutyl group introduces steric hindrance, slowing coupling kinetics. Strategies include:
Purification Difficulties
The polar carbamate necessitates advanced purification:
-
Reverse-Phase Chromatography : Achieves >95% purity using C18 columns.
-
Recrystallization : Tert-butyl methyl ether (MTBE)/hexane mixtures yield crystalline product.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purification Ease |
|---|---|---|---|---|
| HATU/DIPEA | 50–55% | High | Excellent | Moderate |
| EDC/HOBt | 45–50% | Low | Good | Moderate |
| Reductive Amination | 65–70% | Medium | Limited | High |
The HATU/DIPEA method is preferred for industrial-scale synthesis despite higher costs, whereas EDC/HOBt suits academic labs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, particularly in the fields of cancer therapy and immunomodulation. Its structural components allow it to interact with various biological targets, including enzymes and receptors involved in cancer progression and immune response modulation.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine, such as tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate, possess anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, related piperidine derivatives have been reported to exhibit significant cytotoxicity against hypopharyngeal tumor cells.
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects. Studies evaluating immune cell responses indicated that piperidine derivatives could enhance the activity of immune cells against tumor cells by inhibiting the PD-1/PD-L1 pathway. This suggests potential applications in immunotherapy, particularly for enhancing anti-tumor immune responses.
Case Study 1: PD-L1 Inhibition
A doctoral thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation tested the compound against various cancer cell lines, showing dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. These findings align with results from other studies on similar piperidine compounds, reinforcing the therapeutic potential of this compound in oncology.
Mechanism of Action
The mechanism of action of tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyridine Carbamates
Key Observations :
- Steric and Electronic Effects : The target compound’s cyclobutyl and 1-methylpiperidin-2-yl groups introduce significant steric bulk compared to smaller substituents (e.g., methoxy, chloro, or hydroxymethyl). This may reduce solubility but enhance target binding specificity in biological systems.
- Synthetic Complexity : The European patent (2021) describes multi-step syntheses for structurally analogous carbamates, often involving palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃/BINAP) and reductive amination . The target compound likely requires similar strategies but with tailored starting materials.
Research Findings and Trends
- Bioactivity Potential: Fluorinated (e.g., ) and piperazine-containing derivatives (e.g., ) are frequently investigated for CNS activity due to improved blood-brain barrier penetration. The target compound’s 1-methylpiperidin-2-yl group may confer similar advantages.
- Stability and Reactivity : Chloro and dimethoxy substituents (e.g., ) enhance thermal stability, whereas the target’s cyclobutyl group may impart conformational rigidity, reducing metabolic degradation.
Biological Activity
tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate, with CAS number 1246508-52-0, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings on its biological properties, including its pharmacological effects, structure-activity relationships, and metabolic stability.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tert-butyl group, a cyclobutyl moiety, and a pyridine ring substituted with a 1-methylpiperidine group. The diverse structural components contribute to its lipophilicity and potential interactions with biological targets.
Pharmacological Effects
Research indicates that the compound exhibits various pharmacological activities, particularly in the realm of antifungal and antihistaminic effects. For instance, in comparative studies with similar compounds, it has shown moderate effectiveness against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Butenafine | Antifungal | 25 | |
| Buclizine | Antihistamine | 31 | |
| tert-Butyl cyclobutyl carbamate | Antifungal | 102 |
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interactions with biological targets. The presence of the tert-butyl group has been shown to influence lipophilicity positively, which is crucial for membrane permeability and bioavailability .
In studies replacing the tert-butyl group with other moieties such as trifluoromethyl-cyclobutane, variations in biological activity were observed. For example, while some analogues maintained similar activity profiles, others displayed altered metabolic stability and potency .
Metabolic Stability
Metabolic stability is a critical factor influencing the efficacy of bioactive compounds. In the case of this compound, studies have indicated that variations in substituents can lead to significant differences in metabolic clearance rates. The incorporation of bulky groups tends to enhance metabolic stability while preserving or enhancing biological activity .
Table 2: Metabolic Stability Comparison
Case Studies
Recent investigations have focused on the efficacy of this compound in various disease models. For instance, its application in antifungal therapies has been documented through disk diffusion methods demonstrating its effectiveness against resistant strains . Furthermore, studies utilizing fluorescence imaging have provided insights into its mechanism of action by revealing early lipid droplet formation indicative of cellular stress response .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving tert-butyl carbamate intermediates. For example, the cyclobutyl group may be introduced via nucleophilic substitution under inert atmospheres (e.g., nitrogen) using tert-butyl chloroformate and a cyclobutylamine derivative. Key steps include:
- Step 1 : Activation of the pyridine ring at the 3-position using a methylpiperidine moiety, often achieved via Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates) .
- Step 2 : Carbamate formation using tert-butyl chloroformate in the presence of a base like triethylamine at low temperatures (0–5°C) to minimize side reactions .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
- Techniques :
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons, δ 150–160 ppm for carbamate carbonyl in ¹³C) and 2D experiments (COSY, HSQC) resolve complex splitting patterns from the pyridine and piperidine rings .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₃₂N₃O₂⁺ = 346.25 g/mol) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
- Thermal stability : Decomposition observed above 150°C via TGA.
- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the carbamate group .
- Hydrolytic sensitivity : Susceptible to hydrolysis in acidic/basic conditions (e.g., pH < 3 or > 10). Use anhydrous solvents for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound?
- Case Study : Discrepancies in yields (30–70%) reported for the cyclobutyl coupling step.
- Root Cause Analysis :
- By-product formation : Competing N-methylpiperidine oxidation during Pd catalysis . Mitigate via strict oxygen-free conditions.
- Steric hindrance : Bulky tert-butyl group slows nucleophilic attack. Use bulky solvents (e.g., DMF) to enhance reactivity .
- Validation : Kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
Q. What strategies are effective for isolating and characterizing minor by-products in the synthesis?
- Approach :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates carbamate derivatives with <5% purity differences .
- Spectroscopic identification : LC-MS/MS fragments ions (e.g., m/z 230 for de-tert-butylated by-products) .
- Example : A common by-product, tert-butyl (3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate (lacking cyclobutyl), arises from incomplete substitution. Confirm via ¹H NMR absence of cyclobutyl protons .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases). The pyridine ring shows π-π stacking with ATP-binding pockets .
- MD simulations : Assess carbamate group stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Key Issues :
- Chiral centers : The 1-methylpiperidin-2-yl group requires asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution) .
- Scale-up risks : Exothermic reactions during tert-butyl chloroformate addition. Use controlled batch reactors with cooling jackets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
